REACTION_CXSMILES
|
[CH:1]1([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=O)[CH:3]([C:8]([OH:10])=O)[CH:2]1[C:11]([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[CH:1]12[C:14](=[O:15])[O:16][C:5](=[O:7])[CH:4]1[CH:3]1[C:8](=[O:10])[O:12][C:11](=[O:13])[CH:2]12
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Name
|
|
Quantity
|
501 g
|
Type
|
reactant
|
Smiles
|
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at a controlled temperature of 150° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
and dried
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.93 mol | |
AMOUNT: MASS | 573 g | |
YIELD: CALCULATEDPERCENTYIELD | 135.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |